3-Hydroxybenz[a]anthracene is a metabolite of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) [, ]. PAHs, including benz[a]anthracene, are formed during incomplete combustion of organic matter and are found in various environmental matrices like air pollution, cigarette smoke, and grilled food [, , ].
In scientific research, 3-Hydroxybenz[a]anthracene serves as a valuable biomarker for assessing occupational and environmental exposure to PAHs [, , , ]. Its presence in urine samples, for example, can indicate exposure to PAHs like benz[a]anthracene, which is metabolized in the body to form this hydroxylated compound.
The synthesis of 3-hydroxybenz[a]anthracene can be achieved through various methods. One common approach involves the hydroxylation of benz[a]anthracene, typically using oxidizing agents or catalytic systems.
The molecular structure of 3-hydroxybenz[a]anthracene features:
3-Hydroxybenz[a]anthracene participates in several chemical reactions typical for polycyclic aromatic hydrocarbons:
The mechanism of action for 3-hydroxybenz[a]anthracene primarily involves its metabolic activation into reactive intermediates that can interact with cellular macromolecules:
3-Hydroxybenz[a]anthracene has several scientific applications:
PAHs are structurally classified based on ring count, angular arrangements, and substituent groups, which directly influence their reactivity and carcinogenicity. Key structural determinants include:
Table 1: Structural and Chemical Identifiers of 3-Hydroxybenz[a]anthracene
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Tetraphen-3-ol | [5] |
| Molecular Formula | C₁₈H₁₂O | [1] [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| InChI Key | MRRWKFVZIOCJBS-UHFFFAOYSA-N | [3] [5] |
| SMILES | OC1=CC2=C(C=C1)C1=CC3=CC=CC=C3C=C1C=C2 | [5] |
| CAS Registry Number | 4834-35-9 | [5] |
PAH metabolism occurs via sequential enzymatic phases:
Zebrafish studies confirm that hydroxylated metabolites like 3-OH-BaA are detectable within 5 days post-fertilization, reflecting conserved metabolic pathways across vertebrates [2]. Inhibitors of epoxide hydrolase (e.g., 1,2-epoxy-3,3,3-trichloropropane) block dihydrodiol formation, underscoring the role of epoxides as metabolic intermediates [6].
Hydroxylated PAHs like 3-OH-BaA serve as sensitive biomarkers for assessing PAH exposure and early biological effects. Key applications include:
Table 2: Biomarker Utility of Hydroxylated PAHs in Exposure Assessment
| Metabolite | Parent PAH | Detection Matrix | Analytical Method | Key Significance |
|---|---|---|---|---|
| 3-OH-BaA | Benz[a]anthracene | Urine | HPLC-MS/MS | Primary biomarker for BaA internal exposure |
| 3-OH-B[a]P | Benzo[a]pyrene | Urine/Serum | GC-MS | Gold-standard for carcinogenic PAH exposure |
| 1-OH-Pyrene | Pyrene | Urine | Immunoassay | High-sensitivity indicator for mixed PAH exposure |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2